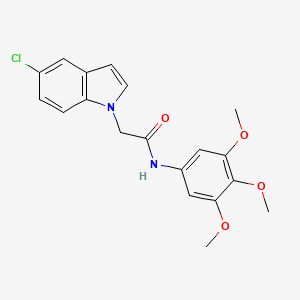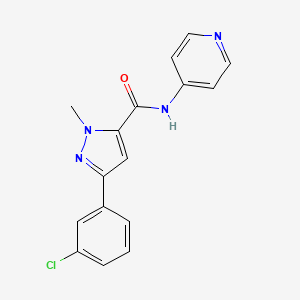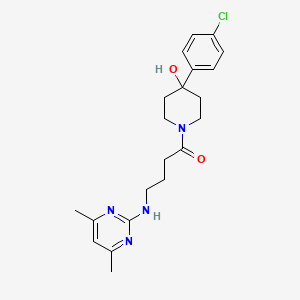
2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that features a unique combination of an indole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloroindole, is synthesized through the Fischer indole synthesis or other suitable methods.
Acylation Reaction: The 5-chloroindole is then acylated with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Various oxidized indole derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted indole derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with various biological molecules, potentially inhibiting or modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-(5-fluoro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-(5-methyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may exhibit unique biological activities due to the presence of the chloro group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19ClN2O4 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-(5-chloroindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19ClN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-8-13(20)4-5-15(12)22/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
IDOGRASDSJIQOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B10985041.png)
![2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B10985048.png)

![2-{4-[(2-oxocyclopentyl)methyl]phenyl}-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10985062.png)

![(1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B10985066.png)
![ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10985074.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10985075.png)

![3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B10985088.png)
![methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10985089.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B10985099.png)

![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B10985109.png)
